Idebenone Impurity 4

Description

Significance of Impurity Profiling in Pharmaceutical Drug Substances

Impurity profiling is of paramount importance in the pharmaceutical industry for several key reasons. globalpharmatek.com The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and quality of a drug product. contractpharma.comajprd.com Some impurities may be toxic, mutagenic, or carcinogenic, posing direct health risks to patients. biomedres.us Furthermore, impurities can affect the stability of the drug substance, potentially leading to degradation and the formation of new, harmful compounds during storage. globalpharmatek.com

From a regulatory standpoint, comprehensive impurity profiling is a mandatory requirement for the approval of new drugs by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). globalpharmatek.combiomedres.us This data provides a detailed fingerprint of the manufacturing process, ensuring its consistency and control. pharmainfo.in By identifying potential degradation pathways, impurity profiling also aids in establishing appropriate storage conditions and shelf life for the drug product. globalpharmatek.com

Classification of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. contractpharma.comgmpinsiders.com

Organic Impurities: Synthesis-Related, Degradation Products, and Formulation-Related

Organic impurities are often related to the drug substance itself and can arise from various stages of the manufacturing process or storage. gmpinsiders.com They are the most common type of impurity and can include:

Synthesis-Related Impurities: These are by-products of the chemical synthesis of the API. They can be unreacted starting materials, intermediates, or products of side reactions. For instance, in the synthesis of some drugs, reagents or catalysts used in one step may carry over and cause unintended reactions in subsequent steps.

Degradation Products: These impurities form when the drug substance degrades over time due to factors like exposure to light, heat, humidity, or interaction with other components in the formulation. biomedres.us

Formulation-Related Impurities: These can arise from the interaction of the drug substance with excipients (inactive ingredients) used in the final dosage form. chemass.si

Inorganic Impurities

Inorganic impurities are substances that are not carbon-based and can be introduced during the manufacturing process. gmpinsiders.com Common sources include:

Reagents, ligands, and catalysts used in the synthesis.

Heavy metals or other elemental impurities. contractpharma.com

Inorganic salts and other materials like filter aids. gmpinsiders.com

These impurities are typically well-defined and are controlled through pharmacopeial standards. gmpinsiders.com

Residual Solvents

Residual solvents are volatile organic compounds used during the synthesis of the API or in the formulation of the drug product. contractpharma.com Since these solvents are not completely removed by practical manufacturing techniques, they remain in the final product in trace amounts. chemass.si The International Conference on Harmonisation (ICH) classifies residual solvents into three classes based on their toxicity. gmpinsiders.com

Regulatory Landscape and International Harmonization Guidelines for Impurity Control

To ensure global standards for drug quality and safety, regulatory bodies have established comprehensive guidelines for the control of impurities.

International Conference on Harmonisation (ICH) Guidelines (e.g., Q3A, Q3B, M7)

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has developed a set of guidelines that are widely adopted by regulatory authorities around the world. ajprd.com Key guidelines for impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.euamericanpharmaceuticalreview.com It establishes thresholds for impurities that trigger the need for identification and qualification. americanpharmaceuticalreview.com

ICH Q3B(R2): Impurities in New Drug Products: This guideline complements Q3A and focuses on the impurities found in the finished drug product, including degradation products. industrialpharmacist.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses mutagenic impurities, which have the potential to cause cancer. industrialpharmacist.comjpionline.org It outlines a risk-based approach to assess and control these high-potency impurities. researchgate.net

Focus: Idebenone Impurity 4

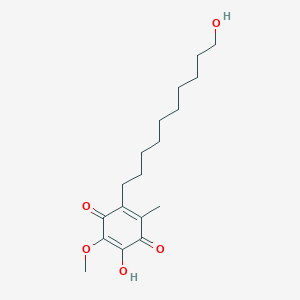

Structure

3D Structure

Properties

Molecular Formula |

C18H28O5 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H28O5/c1-13-14(16(21)18(23-2)17(22)15(13)20)11-9-7-5-3-4-6-8-10-12-19/h19,22H,3-12H2,1-2H3 |

InChI Key |

JRBMOXLLQGVEIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)O)OC)CCCCCCCCCCO |

Origin of Product |

United States |

Chemical Identity and Properties of Idebenone Impurity 4

Chemical Name and Structure

The systematic chemical name for this compound is 2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione. cymitquimica.comrasayanjournal.co.in

| Property | Value |

| Molecular Formula | C₁₈H₂₈O₅ cymitquimica.com |

| Molecular Weight | 324.41 g/mol cymitquimica.com |

| Appearance | Orange Solid cymitquimica.com |

Context of Idebenone Impurity 4 in Pharmaceutical Manufacturing

Idebenone: The Active Pharmaceutical Ingredient (API)

Idebenone is a synthetic organic compound that is an analogue of coenzyme Q10. veeprho.com It has been investigated for its antioxidant and neuroprotective properties. chemdad.com Impurities in Idebenone can arise during its chemical synthesis or through degradation during storage. veeprho.com

Base-Induced Hydrolysis Pathway Leading to this compound

Classification of this compound

Based on its origin, this compound can be classified as either a synthesis-related impurity or a degradation product.

Synthesis-Related Impurity

A study on the related substances of Idebenone has identified "Impurity-4" as an intermediate in a specific synthetic route. jocpr.com This indicates that if this particular synthesis pathway is used, this compound could be present in the final product if not adequately controlled.

Degradation Product

Research on the degradation of Idebenone has shown that under basic hydrolysis conditions, a major degradation product is formed. rasayanjournal.co.in Through spectral analysis, this degradation product was identified as 2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione, which is this compound. rasayanjournal.co.in The probable degradation pathway involves the hydrolysis of one of the methoxy (B1213986) groups on the benzoquinone ring to a hydroxyl group. rasayanjournal.co.in Another study also noted the formation of a significant unknown degradation peak under base hydrolysis, which corresponds to this impurity. jocpr.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the detection and quantification of impurities in Idebenone. jocpr.com A stability-indicating HPLC method has been developed to separate Idebenone from its known impurities and degradation products, including the one formed under basic stress, which is this compound. jocpr.com

Mobile Phase Composition and Gradient Elution Optimization

High-Performance Thin-Layer Chromatography (HPTLC) for Impurity Profiling

Spectroscopic Techniques

Spectroscopic methods are crucial for the structural elucidation of impurities. Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy have been used to characterize the degradation product of Idebenone and confirm its structure as this compound. rasayanjournal.co.in

Strategies for Control and Management of Idebenone Impurity 4 in Pharmaceutical Manufacturing

Research into Impurity Control Strategies in Pharmaceutical Processes

Effective control of Idebenone Impurity 4 hinges on a comprehensive understanding of its formation and the implementation of targeted strategies throughout the manufacturing process.

Understanding Impurity Origin and Fate in Synthetic Routes

This compound is identified as an intermediate in at least two different synthetic routes of Idebenone. jocpr.com Its formation is a key step in the synthesis, and any unreacted impurity can carry through to the final API. The final stage of Idebenone synthesis typically involves the oxidation of a methoxy (B1213986) group to a quinone. jocpr.com This transformation is critical as it also changes the chromophore of the molecule, affecting its UV absorbance characteristics, which is important for analytical detection. jocpr.com

The origin of impurities can be diverse, stemming from starting materials, reagents, catalysts, or as by-products of the synthesis itself. longdom.org Understanding the specific synthetic pathway is crucial for predicting and controlling the presence of impurities like this compound. nih.gov

Process Optimization for Minimizing this compound Formation

Optimizing the manufacturing process is a proactive approach to minimize the formation of this compound. This involves a detailed study of various process parameters and their impact on impurity levels. globalpharmatek.com For instance, in the synthesis of a related compound, process data indicated that suboptimal reaction temperatures (above 40°C) or insufficient oxidizing agent concentrations increased the formation of a specific impurity by 18-22%. vulcanchem.com Similarly, maintaining reaction temperatures between 25-30°C and using gradual oxidant addition were shown to significantly reduce impurity levels. vulcanchem.com

A thorough understanding of the reaction kinetics and thermodynamics can inform the ideal conditions to maximize the conversion of this compound to the final product, thereby minimizing its presence in the crude API.

Purification Techniques for Impurity Removal

Even with an optimized process, some level of this compound may remain. Therefore, effective purification techniques are essential. Column liquid chromatography is a common method used for the purification of Idebenone and the isolation of its impurities. jocpr.com

Crystallization is another key purification method in the pharmaceutical industry. researchgate.net However, phenomena like "oiling-out" or liquid-liquid phase separation (LLPS) can occur during the crystallization of Idebenone, which can hinder impurity rejection and affect the quality of the final product. researchgate.netacs.org Studies have shown that at moderate initial concentrations of Idebenone, oiling-out can lead to products with lower purity. acs.org Conversely, crystallization at low initial concentrations can avoid this issue and yield a purer product. acs.org

Seeding and controlling the cooling rate are strategies that can be employed to mitigate the negative effects of oiling-out and improve the efficiency of impurity removal during crystallization. researchgate.netacs.org The choice of solvent system is also critical; for example, a study on Idebenone crystallization found that decreasing the polarity of the mixed solvent (hexane/methylene chloride) favored LLPS. researchgate.net

Table 1: Purification Strategies for Idebenone

| Technique | Principle | Application to this compound | Key Considerations |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Used to isolate and purify Idebenone from its impurities, including Impurity 4. jocpr.com | Selection of appropriate stationary and mobile phases is crucial for effective separation. |

| Crystallization | Formation of solid crystals from a solution, leading to purification. | Primary method for purifying crude Idebenone. | Prone to "oiling-out," which can trap impurities. researchgate.netacs.org |

| Anti-solvent Crystallization | Induction of crystallization by adding a solvent in which the solute is insoluble. | Can be used for Idebenone purification. | The rate of anti-solvent addition and mixing are critical parameters. researchgate.net |

| Seeding | Introduction of small crystals to induce crystallization. | Can help control crystal size and morphology, and mitigate oiling-out. researchgate.netacs.org | The quality and size of seeds are important for effectiveness. |

Role of Impurity Profiling in Quality Assurance and Regulatory Compliance

Impurity profiling is a cornerstone of quality assurance and is mandated by regulatory bodies like the International Council for Harmonisation (ICH). ijpsjournal.comlongdom.org It involves the identification, quantification, and characterization of impurities in a drug substance. globalpharmatek.comlongdom.org

For Idebenone, a stability-indicating high-performance liquid chromatography (HPLC) method has been developed to separate and quantify the API from its known impurities, including Impurity 4. jocpr.com The development of such methods is crucial for routine quality control analysis. jocpr.com The method development process involves selecting a suitable column, mobile phase, and detection wavelength to ensure that all impurities can be detected and resolved from the main component. jocpr.com For Idebenone and its impurities, a detection wavelength of 215 nm was found to be suitable for observing all components, whereas at 280 nm (the λmax of Idebenone), some precursors and impurities were not detectable. jocpr.com

Regulatory guidelines set strict limits for impurities in pharmaceutical products. longdom.org Therefore, accurate impurity profiling is non-negotiable for gaining market approval. longdom.orgijdra.com

Table 2: Analytical Method for Idebenone and Its Impurities

| Parameter | Details | Reference |

| Technique | Reverse Phase Liquid Chromatography (RP-LC) | jocpr.com |

| Column | Zorbax SB C18 (150 mm x 4.6 mm, 3.5 µm) | jocpr.com |

| Mobile Phase | Gradient elution with water:trifluoroacetic acid and acetonitrile:trifluoroacetic acid | jocpr.com |

| Flow Rate | 1.0 mL/min | jocpr.com |

| Detection Wavelength | 215 nm | jocpr.com |

| Column Temperature | 40 °C | jocpr.com |

Risk Assessment Approaches for Pharmaceutical Impurities

A risk-based approach is fundamental to managing pharmaceutical impurities. europa.eufreyrsolutions.com This involves identifying potential sources of impurities, evaluating their potential impact on safety and efficacy, and implementing appropriate controls. europa.eu

The risk assessment process for this compound would involve:

Identification: Recognizing it as a process-related impurity from the synthetic route. jocpr.comeuropa.eu

Analysis: Evaluating the manufacturing process to understand the conditions that might lead to higher levels of this impurity. ispe.org This includes examining factors like reaction temperature, reagent concentration, and reaction time.

Evaluation: Assessing the potential toxicological risk of the impurity. While specific toxicological data for this compound is not detailed in the provided context, structure-activity relationship (SAR) analyses can be used to predict potential toxicity. vulcanchem.com For some impurities, genotoxicity assessments like the Ames test are conducted. vulcanchem.com

Control: Establishing a control strategy based on the risk assessment. This includes setting acceptance criteria for the impurity in the final API, implementing in-process controls, and utilizing appropriate purification methods. europa.eulhasalimited.org

International guidelines, such as those from the ICH, provide a framework for conducting these risk assessments and establishing acceptable levels for impurities. europa.eu The goal is to ensure that the level of any impurity in the final drug product is low enough to not pose a significant risk to the patient. ijdra.comacs.org

Advanced Research Perspectives and Future Directions in Idebenone Impurity Analysis

Emerging Analytical Technologies for Ultra-Trace Impurity Detection and Characterization

The detection and characterization of impurities at minute levels present a significant analytical challenge. chromatographyonline.com The increasing complexity of drug molecules and their synthesis routes often results in a diverse array of potential impurities. sterlingpharmasolutions.com To address this, the pharmaceutical industry is continually adopting and developing more sensitive and selective analytical technologies. ijpsjournal.com These advanced methods are crucial for identifying and quantifying trace and ultratrace impurities, which may have an impact on the drug's quality and safety. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) Advancements

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in pharmaceutical impurity profiling. ijraset.com Its ability to provide highly accurate mass measurements allows for the precise determination of elemental compositions, which is critical for identifying unknown impurities. interesjournals.org This level of precision helps to distinguish between compounds with very similar mass-to-charge ratios. apacsci.com

Recent advancements in HRMS instrumentation, such as Orbitrap and Time-of-Flight (TOF) analyzers, have significantly improved resolution, mass accuracy, and sensitivity. ijraset.com These developments enable the detection and characterization of impurities at even lower levels than previously possible. sterlingpharmasolutions.com When coupled with liquid chromatography (LC), techniques like LC-HRMS offer a powerful platform for separating complex mixtures and identifying individual components, including degradation products and process-related impurities. ijpsjournal.comapacsci.com The high sensitivity of HRMS is particularly beneficial for analyzing complex sample matrices and for identifying unknown impurities, providing valuable structural information that other techniques cannot. sterlingpharmasolutions.comijraset.com

Table 1: Comparison of HRMS Analyzers

| Analyzer | Key Advantages | Applications in Impurity Analysis |

|---|---|---|

| Orbitrap | Exceptional resolution and mass accuracy. | Identification of unknown impurities, structural elucidation, analysis of complex mixtures. ijraset.com |

| Time-of-Flight (TOF) | Fast data acquisition, high sensitivity. | Rapid screening of impurities, coupling with fast chromatography techniques. ijraset.com |

Multi-Dimensional Chromatography Techniques (e.g., 2D-LC)

One-dimensional liquid chromatography (1D-LC) can sometimes be insufficient for separating all impurities in a complex sample, leading to co-elution where two or more compounds elute at the same time. waters.comamericanpharmaceuticalreview.com Two-dimensional liquid chromatography (2D-LC) has emerged as a powerful solution to this challenge, significantly enhancing separation power. americanpharmaceuticalreview.comresearchgate.net

In 2D-LC, fractions from the first dimension of separation are transferred to a second, orthogonal column for further separation. nih.gov This approach, particularly in the "heart-cutting" mode, allows for the targeted analysis of specific regions of the chromatogram, enabling the isolation and enrichment of low-level impurities. nih.govnih.gov The use of different column chemistries in each dimension provides enhanced selectivity, resolving peaks that would otherwise overlap. nih.gov This technique has proven effective for revealing hidden degradation products and for the analysis of poorly retained polar compounds. nih.gov

Table 2: Advantages of 2D-LC in Impurity Analysis

| Feature | Benefit for Impurity Profiling |

|---|---|

| Increased Peak Capacity | Enhanced resolution of complex mixtures. researchgate.net |

| Orthogonal Separation | Separation of co-eluting peaks. nih.gov |

| Heart-cutting & Enrichment | Enables quantification of low-level impurities. nih.gov |

Nuclear Magnetic Resonance (NMR) Hyphenated Techniques (e.g., LC-NMR)

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of molecules. ijarsct.co.inamazonaws.com The hyphenation of liquid chromatography with NMR (LC-NMR) combines the separation power of LC with the detailed structural information provided by NMR. ijarsct.co.inresearchgate.net

LC-NMR is particularly valuable for the unambiguous identification of unknown impurities and degradation products. researchgate.netnih.gov In a typical LC-NMR setup, the eluent from the LC column flows through an NMR flow cell, allowing for the acquisition of NMR spectra of the separated components. iosrphr.org Although the inherent sensitivity of NMR is lower than that of MS, advancements such as cryogenic probes and higher magnetic field strengths are helping to overcome this limitation. researchgate.net The combination of LC-NMR with MS (LC-NMR-MS) creates a powerful analytical triad (B1167595) for the comprehensive characterization of impurities. amazonaws.com

Computational Chemistry and Predictive Modeling for Degradation Product Formation

Computational chemistry is increasingly being used to predict the formation of degradation products, offering a proactive approach to impurity analysis. acs.org By modeling the degradation pathways of a drug substance under various stress conditions (e.g., hydrolysis, oxidation, photolysis), potential impurities can be predicted before they are even observed experimentally. schrodinger.comacs.org

Programs like Zeneth use a knowledge base of chemical reactions to predict degradation pathways. acs.org These in silico tools can help identify potential reactivity risks early in the drug development process. acs.org Other computational approaches, such as those based on Density Functional Theory (DFT), can be used to estimate bond dissociation energies and predict a molecule's susceptibility to autoxidation. 3ds.comresearchgate.net This predictive capability allows for more targeted analytical method development and can help in understanding the mechanisms of degradation product formation. researchgate.net

Harmonization of Global Regulatory Standards for Impurity Profiling

The globalization of the pharmaceutical industry necessitates the harmonization of regulatory standards for impurity profiling to ensure consistent drug quality and safety across different markets. ich.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in this effort, developing guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States. ich.orgresearchgate.net

ICH guidelines, such as Q3A(R2) for impurities in new drug substances, provide a framework for the identification, qualification, and control of impurities. ich.orgeuropa.eu These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org The aim is to ensure that any impurity present at a significant level has been assessed for its biological safety. ich.org

The ongoing harmonization of these standards is crucial for streamlining the drug approval process and for ensuring that patients worldwide have access to safe and effective medicines. ich.org This includes addressing challenges related to new types of impurities and adapting to the capabilities of emerging analytical technologies. apacsci.com

Table 3: Key ICH Guidelines for Impurity Control

| Guideline | Focus |

|---|---|

| ICH Q3A(R2) | Impurities in new drug substances. europa.eugmp-compliance.org |

| ICH Q3B(R2) | Impurities in new drug products. europa.eu |

| ICH Q3C(R5) | Residual solvents. europa.eu |

| ICH M7 | Assessment and control of DNA reactive (mutagenic) impurities. europa.eujpionline.org |

Q & A

Q. What are the key analytical techniques for identifying and quantifying Idebenone Impurity 4 (QS-4) in drug substances?

Methodological Answer: this compound is typically identified and quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection, as these methods balance sensitivity and specificity for impurity profiling . For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended due to its superior selectivity and ability to detect impurities at concentrations as low as 0.1% of the active pharmaceutical ingredient (API) . Method validation must include parameters such as specificity, accuracy, linearity, and solution stability to comply with regulatory standards .

Q. How do ICH Q3A/Q3B guidelines influence the threshold determination and reporting requirements for this compound?

Methodological Answer: ICH Q3A (for drug substances) and Q3B (for drug products) stipulate that impurities exceeding 0.1% of the API must be identified and characterized . Researchers must design studies to ensure this compound levels remain below this threshold. If the impurity exceeds the threshold, structural elucidation (e.g., via NMR or HRMS) and toxicological assessments are mandatory. Discrepancies between observed impurity profiles and ICH thresholds require justification in regulatory submissions, often involving batch-to-batch variability studies .

Q. What are the common sources of this compound during synthesis, and how can they be mitigated?

Methodological Answer: this compound may arise from incomplete purification, side reactions during synthesis, or degradation under specific storage conditions (e.g., oxidation). To mitigate its formation:

- Optimize reaction conditions (e.g., temperature, catalysts) to minimize side products.

- Implement in-process controls (IPC) using real-time HPLC monitoring .

- Use stabilizers (e.g., antioxidants) during storage to prevent degradation .

Advanced Research Questions

Q. What strategies can optimize the detection of this compound in complex biological matrices during pharmacokinetic studies?

Methodological Answer: In complex matrices (e.g., plasma or tissue homogenates), sample preparation is critical. Techniques include:

- Solid-phase extraction (SPE): Enhances recovery rates by removing matrix interferents.

- Derivatization: Improves detection sensitivity for low-abundance impurities in LC-MS/MS workflows .

- Matrix-matched calibration curves: Account for matrix effects and ensure quantification accuracy . Cross-validation with orthogonal methods (e.g., GC-MS) is recommended to resolve discrepancies in recovery rates .

Q. How can structural elucidation techniques resolve ambiguities in characterizing novel derivatives of this compound?

Methodological Answer: For novel derivatives, combine multiple spectroscopic and chromatographic techniques:

- High-resolution mass spectrometry (HRMS): Determines exact mass and molecular formula.

- Nuclear magnetic resonance (NMR): Provides stereochemical and functional group information.

- X-ray crystallography: Confirms 3D structure if crystalline forms are obtainable . Comparative studies with synthesized reference standards are essential to validate structural assignments .

Q. How should researchers address contradictory data when this compound exhibits variable stability under different storage conditions?

Methodological Answer: Contradictory stability data require systematic investigation:

- Design accelerated stability studies (e.g., 40°C/75% RH) to identify degradation pathways.

- Use forced degradation studies (acid/base hydrolysis, photolysis) to simulate extreme conditions .

- Apply statistical tools (e.g., ANOVA) to assess batch-to-batch variability and isolate confounding factors (e.g., excipient interactions) . Results must be contextualized within ICH Q1A guidelines for stability testing .

Q. What advanced computational models can predict the genotoxic potential of this compound?

Methodological Answer: Computational toxicology approaches include:

- QSAR (Quantitative Structure-Activity Relationship): Predicts genotoxicity based on structural alerts (e.g., electrophilic moieties).

- Derek Nexus or LeadScope: Software tools that cross-reference impurity structures against known mutagenic databases . Experimental validation via Ames tests or micronucleus assays is required for regulatory compliance if computational models indicate risk .

Methodological Considerations for Research Design

- Regulatory Compliance: Align impurity thresholds and characterization protocols with ICH Q3A/Q3B and FDA guidelines .

- Cross-Disciplinary Validation: Combine analytical chemistry, spectroscopy, and toxicology to address complex research questions .

- Data Reproducibility: Document method parameters (e.g., column type, gradient elution profiles) to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.